O-(4-Hydroxy-3,5-diiodophenyl)thyroxine

pharmaceutical analysis impurity profiling quality control

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine (CAS 911661-90-0) is a hexaiodinated synthetic derivative of the thyroid hormone thyroxine (T4), distinguished by the presence of three 3,5-diiodophenyl moieties within its molecular architecture (C₂₁H₁₃I₆NO₅; MW 1120.8 g/mol). This compound is officially designated as Levothyroxine sodium specified impurity F by the European Pharmacopoeia (EP) and is commercially supplied as an analytical reference material for pharmaceutical quality control applications.

Molecular Formula C21H13I6NO5
Molecular Weight 1120.8 g/mol
CAS No. 911661-90-0
Cat. No. B3166470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Hydroxy-3,5-diiodophenyl)thyroxine
CAS911661-90-0
Molecular FormulaC21H13I6NO5
Molecular Weight1120.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N
InChIInChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1
InChIKeyDBVHFBLWQRLBJN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-Hydroxy-3,5-diiodophenyl)thyroxine (CAS 911661-90-0): Chemical Identity and Pharmacopeial Classification


O-(4-Hydroxy-3,5-diiodophenyl)thyroxine (CAS 911661-90-0) is a hexaiodinated synthetic derivative of the thyroid hormone thyroxine (T4), distinguished by the presence of three 3,5-diiodophenyl moieties within its molecular architecture (C₂₁H₁₃I₆NO₅; MW 1120.8 g/mol) [1]. This compound is officially designated as Levothyroxine sodium specified impurity F by the European Pharmacopoeia (EP) and is commercially supplied as an analytical reference material for pharmaceutical quality control applications .

Why O-(4-Hydroxy-3,5-diiodophenyl)thyroxine Cannot Be Substituted by Other Thyroxine Analogs or Impurities


In pharmaceutical quality control and analytical method development, substitution with non-identical reference materials is scientifically unsound. O-(4-Hydroxy-3,5-diiodophenyl)thyroxine possesses a unique hexaiodinated structure with an additional 3,5-diiodophenoxy moiety absent in other specified impurities such as Impurity E (3,5-diiodo-L-thyronine) or Impurity B (3-chloro-4-hydroxy-5-iodophenyl derivative). Chromatographic retention behavior, mass spectrometric fragmentation patterns, and UV absorption profiles are intrinsic to this exact molecular architecture . In receptor pharmacology, the compound's substantially increased iodine content relative to 3,5-diiodo-L-thyronine (3,5-T2) confers differential binding kinetics at thyroid hormone receptors and transport proteins [1].

Quantitative Differentiation Evidence for O-(4-Hydroxy-3,5-diiodophenyl)thyroxine (911661-90-0)


Pharmacopeial Identity: Levothyroxine EP Specified Impurity F

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is formally designated as Levothyroxine sodium specified impurity F in the European Pharmacopoeia, with a defined CAS registry number 911661-90-0 and UNII 1D91H0NG3B [1]. In contrast, other specified impurities include Impurity E (3,5-diiodo-L-thyronine, CAS 1041-01-6) and Impurity B (O-(3-chloro-4-hydroxy-5-iodophenyl)-3,5-diiodo-L-tyrosine) [2].

pharmaceutical analysis impurity profiling quality control

Enhanced TBG Binding Affinity Through Additional 3,5-Diiodo Substitution

Structure-activity studies on thyroxine-binding globulin (TBG) demonstrate that each pair of 3,5-diiodo substituents contributes substantially to binding affinity. The two inner 3,5-iodines make approximately the same contribution to binding as the two outer 3′,5′-iodines [1]. 3,5-Diiodo-DL-thyronine (containing only one 3,5-diiodo moiety) exhibits a Ka of 7.1 × 10⁷ M⁻¹, representing a >80-fold reduction compared to L-thyroxine (Ka = 6 × 10⁹ M⁻¹) [1].

protein binding thyroxine-binding globulin structure-activity relationship

TRβ1 Receptor Binding Affinity Differentiation from 3,5-Diiodo-L-thyronine

At human thyroid hormone receptor beta 1 (h-TRβ1), 3,5-diiodo-L-thyronine exhibits binding affinity lower than that of L-thyroxine (T4) [1]. The rank order of wild-type h-TRβ1 binding is T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3′,5′-triiodo-L-thyronine [1]. O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, possessing an additional 3,5-diiodophenyl ether extension beyond the T4 scaffold, is expected to display altered receptor interaction kinetics.

thyroid hormone receptor receptor binding TRβ1

pKa Differentiation: 3,5-Diiodo Substitution and Phenolic Hydroxyl Ionization

The presence of 3,5-diiodo substituents influences phenolic hydroxyl ionization. While thyronine (T0) exhibits a pK′ of 9.55 and thyroxine (T4) has substantially altered ionization due to four iodines, the two iodines in the 3- and 5-positions of diiodothyronine produce a pK′ of 9.29, representing only a modest 0.26 log unit decrease from thyronine [1]. This suggests that each 3,5-diiodo pair exerts a discrete electronic effect on the phenolic hydroxyl, which would be cumulative in O-(4-Hydroxy-3,5-diiodophenyl)thyroxine bearing three such pairs.

physicochemical properties ionization constant chromatography

Validated Application Scenarios for O-(4-Hydroxy-3,5-diiodophenyl)thyroxine (911661-90-0)


Pharmaceutical Quality Control: HPLC Method Validation for Levothyroxine Sodium API

This compound serves as a primary reference standard for identifying and quantifying Impurity F in levothyroxine sodium active pharmaceutical ingredient (API) batches. Its unique hexaiodinated structure and high molecular weight (1120.8 g/mol) enable unambiguous chromatographic peak assignment and system suitability verification in HPLC-UV and HPLC-MS methods . Regulatory submissions require batch-specific impurity profiling with identity-confirmed reference materials.

Abbreviated New Drug Application (ANDA) Impurity Qualification

For generic levothyroxine sodium products, ANDA submissions require comprehensive impurity characterization including Impurity F. This compound is essential for spiking studies, forced degradation experiments, and establishing acceptance criteria per ICH Q3A guidelines [1]. Its EP-specified identity distinguishes it from other impurities and ensures method specificity.

Structure-Activity Relationship Studies of Hyper-Iodinated Thyroxine Analogs

Researchers investigating the binding contributions of 3,5-diiodo moieties to thyroxine-binding globulin (TBG) and thyroid hormone receptors (TRα/TRβ) utilize this compound as a probe molecule. Its three distinct 3,5-diiodophenyl units enable direct experimental assessment of additive binding contributions, complementing studies of mono- and di-iodinated analogs like 3,5-diiodo-L-thyronine (Ka = 7.1 × 10⁷ M⁻¹) [2].

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